molecular formula C16H15N3O B13441690 7-Amino Nimetazepam-d3

7-Amino Nimetazepam-d3

Cat. No.: B13441690
M. Wt: 268.33 g/mol
InChI Key: OALPQSAJOMDTDB-FIBGUPNXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino Nimetazepam-d3 involves the reduction of the nitro group in Nimetazepam to form the amino derivative. This reduction can be achieved using various reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents . The reaction conditions typically involve a controlled environment to ensure the selective reduction of the nitro group without affecting other functional groups in the molecule.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and stringent quality control measures to ensure the consistency and purity of the final product. The production process may also involve additional purification steps such as recrystallization or chromatography to achieve the desired level of purity .

Chemical Reactions Analysis

Types of Reactions

7-Amino Nimetazepam-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitroso and nitro derivatives from oxidation, and various substituted derivatives from substitution reactions .

Scientific Research Applications

7-Amino Nimetazepam-d3 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Amino Nimetazepam-d3 is similar to that of Nimetazepam. It acts on central benzodiazepine receptors, which are associated with inhibitory gamma-aminobutyric acid (GABA) receptors. This interaction enhances GABA binding activity, leading to increased inhibitory effects in the central nervous system. The result is somnolence, muscle relaxation, decreased anxiety, and general central nervous system depression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Amino Nimetazepam-d3 is unique due to its stable isotope labeling, which makes it particularly useful in analytical and forensic applications. The deuterium atoms in the compound provide a distinct mass difference, allowing for precise quantification and identification in complex biological matrices .

Properties

Molecular Formula

C16H15N3O

Molecular Weight

268.33 g/mol

IUPAC Name

7-amino-5-phenyl-1-(trideuteriomethyl)-3H-1,4-benzodiazepin-2-one

InChI

InChI=1S/C16H15N3O/c1-19-14-8-7-12(17)9-13(14)16(18-10-15(19)20)11-5-3-2-4-6-11/h2-9H,10,17H2,1H3/i1D3

InChI Key

OALPQSAJOMDTDB-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1C(=O)CN=C(C2=C1C=CC(=C2)N)C3=CC=CC=C3

Canonical SMILES

CN1C(=O)CN=C(C2=C1C=CC(=C2)N)C3=CC=CC=C3

Origin of Product

United States

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